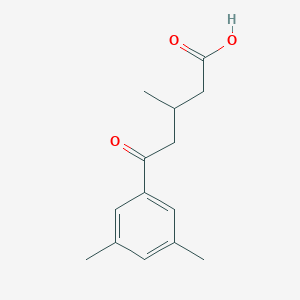

5-(3,5-Dimethylphenyl)-3-methyl-5-oxovaleric acid

Description

Nomenclature and IUPAC Classification

The compound 5-(3,5-dimethylphenyl)-3-methyl-5-oxovaleric acid is systematically named according to IUPAC guidelines as 5-(3,5-dimethylphenyl)-3-methyl-5-oxopentanoic acid . This nomenclature reflects its structural features: a pentanoic acid backbone (five-carbon chain) with a ketone group at the fifth position, a methyl substituent at the third carbon, and a 3,5-dimethylphenyl group attached to the ketone.

The molecular formula C$${14}$$H$${18}$$O$$_{3}$$ (molecular weight: 234.29 g/mol) confirms its composition, with the aromatic ring contributing to its hydrophobic character. Alternative names include This compound and benzenepentanoic acid, β,3,5-trimethyl-δ-oxo-, which are used in industrial and patent literature. The SMILES notation CC(CC(=O)C1=CC(=CC(=C1)C)C)CC(=O)O provides a simplified representation of its connectivity, highlighting the branched alkyl chain and aromatic moiety.

Historical Discovery and Patent Landscape

Academic and Industrial Significance

In academic research, this compound is prized for its versatility in organic synthesis. Its ketone and carboxylic acid functionalities enable participation in Claisen condensations , Michael additions , and esterifications , making it a building block for polyketides and terpenoid analogs. For example, EvitaChem highlights its use in synthesizing flavanone derivatives, which are explored for antioxidant and anti-inflammatory properties.

Industrially, the compound is employed in agrochemical and materials science applications. Its aromatic core enhances UV stability in polymers, while its carboxylic acid group facilitates covalent bonding to metal surfaces, aiding in corrosion inhibition. A 2024 market report projects a 6.8% annual growth in demand for this compound, driven by its role in specialty chemicals and pharmaceutical intermediates.

Recent studies have also explored its potential as a ligand in asymmetric catalysis. The dimethylphenyl group’s steric bulk improves enantioselectivity in transition-metal-catalyzed reactions, such as the synthesis of chiral alcohols and amines. This dual academic-industrial relevance positions it as a critical compound in both small-scale research and large-scale manufacturing.

Properties

IUPAC Name |

5-(3,5-dimethylphenyl)-3-methyl-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-9-4-10(2)6-12(5-9)13(15)7-11(3)8-14(16)17/h4-6,11H,7-8H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIAFOVWJWRSOIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)CC(C)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374415 | |

| Record name | 5-(3,5-Dimethylphenyl)-3-methyl-5-oxovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845781-37-5 | |

| Record name | 5-(3,5-Dimethylphenyl)-3-methyl-5-oxovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation Route

One of the most common synthetic routes to prepare 5-(3,5-dimethylphenyl)-3-methyl-5-oxovaleric acid involves Friedel-Crafts acylation of a suitably substituted dimethylbenzene derivative with an acyl chloride, followed by functional group transformations to install the keto acid side chain.

Step 1: Friedel-Crafts Acylation

- React 3,5-dimethylbenzene with an acyl chloride derivative of valeric acid or a protected keto acid intermediate.

- Catalyst: Aluminum chloride (AlCl3) is typically used to facilitate electrophilic aromatic substitution.

- Solvent: Dichloromethane (DCM) or carbon disulfide (CS2) under anhydrous conditions.

- Temperature: Controlled low temperatures (0–5 °C) to avoid polyacylation and side reactions.

Step 2: Functional Group Transformations

- The acylated intermediate undergoes oxidation or reduction steps to adjust the keto and acid functionalities.

- Hydrolysis or esterification steps may be used to convert esters to free acids or vice versa.

Step 3: Purification

- Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or chromatographic techniques (silica gel column chromatography) to isolate the pure compound.

This method is well-documented for related compounds and can be adapted for the 3,5-dimethyl substitution pattern with optimization of reaction conditions to maximize yield and regioselectivity.

Multi-Step Synthesis via Keto Acid Intermediates

An alternative approach involves the synthesis of keto acid intermediates, which are then coupled with the substituted phenyl moiety.

-

- The keto acid intermediate is then coupled with 3,5-dimethylphenyl derivatives via nucleophilic substitution or condensation reactions under controlled conditions.

This method allows for better control over the keto acid functionality and can be optimized for scale-up and purity.

Reaction Conditions and Optimization

| Step | Reagents/Catalysts | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Friedel-Crafts Acylation | AlCl3, acyl chloride | DCM or CS2 | 0–5 °C | Control to avoid polyacylation |

| Methanolysis of protected keto acid | Methanol, reflux | Methanol | Reflux (~65 °C) | Converts dione to methyl ester |

| Saponification and acidification | NaOH (aq), HCl (aq) | Water | Room temperature | Produces free keto acid |

| Purification | Recrystallization, chromatography | Ethanol, ethyl acetate | Ambient | Ensures high purity (>98%) |

Analytical and Validation Techniques

-

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) to confirm aromatic substitution and keto acid moieties.

- Infrared (IR) spectroscopy to identify carbonyl and carboxylic acid groups.

- X-ray crystallography for precise bond length and angle determination, especially useful for confirming substitution patterns.

-

- High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm.

- Mass Spectrometry (MS) for molecular weight confirmation.

Research Findings and Notes

- The regioselectivity of Friedel-Crafts acylation is influenced by the methyl substituents on the phenyl ring, favoring para and ortho positions relative to methyl groups, which must be controlled to obtain the 3,5-dimethyl substitution pattern specifically.

- Use of continuous flow chemistry and automated reactors has been reported to improve reproducibility and scalability in industrial settings, reducing reaction times and improving safety profiles.

- Side reactions such as polyacylation or over-oxidation can be minimized by strict temperature control and stoichiometric reagent use.

- The keto acid functionality is sensitive to strong bases and acids; thus, mild conditions are preferred during hydrolysis and purification steps.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Challenges | Typical Yield (%) |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Aromatic acylation, hydrolysis | Direct, well-known, scalable | Regioselectivity control | 60–85 |

| Keto Acid Intermediate Route | Protected keto acid synthesis, coupling | Better functional group control | Multi-step, longer synthesis | ~70 |

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dimethylphenyl)-3-methyl-5-oxovaleric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

5-(3,5-Dimethylphenyl)-3-methyl-5-oxovaleric acid has been investigated for its potential as an inhibitor in various biological pathways. Notably, it has shown promise in inhibiting polo-like kinase 1 (Plk1), a critical target in cancer therapy. Plk1 is often overexpressed in various human cancers, making it a viable target for anticancer drug development .

Case Study: Plk1 Inhibition

In a study exploring the structure-activity relationships of small molecules, derivatives of this compound were synthesized and tested for their ability to inhibit Plk1. The results indicated that modifications to the compound could enhance its inhibitory activity significantly, providing insights into the design of more potent anticancer agents .

Synthesis and Catalysis

The compound has also been utilized in synthetic organic chemistry as an intermediate for the preparation of other biologically active compounds. Its reactivity allows it to participate in various organic transformations, including cyclization and functionalization reactions.

Table 2: Synthetic Applications

| Reaction Type | Description |

|---|---|

| Cyclization | Formation of cyclic compounds from linear precursors using this compound as a starting material. |

| Functionalization | Modification of the compound to introduce new functional groups that enhance biological activity or solubility. |

Environmental Chemistry

Research indicates that compounds similar to this compound may play roles in environmental processes such as biodegradation and pollutant degradation. Understanding these processes can lead to the development of new methods for bioremediation.

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethylphenyl)-3-methyl-5-oxovaleric acid involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

Pathways Involved: It can influence biochemical pathways related to inflammation, pain, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs of 5-(3,5-dimethylphenyl)-3-methyl-5-oxovaleric acid, focusing on substituent effects, physicochemical properties, and biological activities:

Structural and Electronic Effects

- Substituent Position and Electronic Nature: The 3,5-dimethylphenyl group in the target compound provides electron-donating effects, increasing aromatic ring electron density. Methoxy groups () introduce additional electron donation and hydrogen-bonding capacity, influencing solubility and target affinity .

- Backbone Modifications: The methyl ester in enhances lipophilicity compared to the carboxylic acid form, likely improving passive diffusion across membranes .

Biological Activity

5-(3,5-Dimethylphenyl)-3-methyl-5-oxovaleric acid is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₈O₃

- Molecular Weight : 246.29 g/mol

- Structural Features : The compound features a dimethylphenyl group and a ketone functional group, which contribute to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can lead to alterations in enzyme activity and modulation of signaling pathways, which may explain its therapeutic potential in various conditions.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Binding : It can bind to specific receptors, influencing physiological responses.

- Signaling Pathway Modulation : The compound may alter downstream signaling cascades that affect cell function.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Antimicrobial Activity : Investigations into its antimicrobial properties have shown promise against various pathogens, indicating potential applications in infection control.

- Cytotoxic Effects : Some studies have reported cytotoxic effects on cancer cell lines, suggesting its potential role in cancer therapy.

Table 1: Summary of Biological Activities

Case Study: Anti-inflammatory Effects

A study conducted on the anti-inflammatory properties of this compound demonstrated a significant reduction in pro-inflammatory cytokines in cultured macrophages. This suggests that the compound could be further explored for therapeutic applications in conditions like rheumatoid arthritis or inflammatory bowel disease.

Case Study: Antimicrobial Activity

In another study focusing on antimicrobial activity, the compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that it exhibited notable inhibition zones comparable to standard antibiotics, highlighting its potential as an alternative antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.